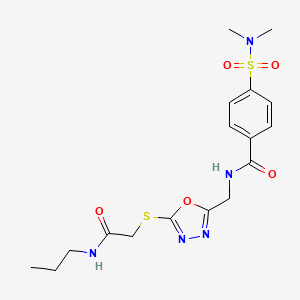

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including those similar to the title compound, typically involves cyclization reactions of thioamide with chloroacetoacetate or the reaction of 5-cyanophthalide with ammonium sulfide. These methods yield compounds with significant purity and high yields, demonstrating the feasibility of synthesizing complex oxadiazole derivatives through strategic chemical reactions (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis of related 1,3,4-oxadiazole derivatives reveals crystallization in specific space groups, with the crystal structure being stabilized by various intermolecular interactions, including hydrogen bonds and π···π interactions. These findings indicate the importance of molecular interactions in defining the crystalline structures of these compounds (P. Sharma et al., 2016).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives engage in a range of chemical reactions, leading to the formation of various biologically active molecules. For instance, reactions with amines and thiophenol yield amidine derivatives and thioimidate, respectively, showcasing the chemical versatility of these compounds (D. M. Argilagos et al., 1998).

Scientific Research Applications

Corrosion Inhibition

One of the synthesized oxadiazole derivatives was studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This research demonstrated that oxadiazole derivatives could significantly reduce corrosion rates through various mechanisms, including adsorption and formation of protective layers on the metal surface. The study utilized weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques to evaluate the corrosion inhibition efficiency, which reached up to 96.29% under certain conditions (Kalia et al., 2020).

Anticancer Activity

Research into the chemistry of new dimethyl-benzo-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives as potential anticancer agents revealed that certain oxadiazole compounds displayed promising cytotoxic activities. These compounds were synthesized and their structures confirmed through spectral data and elemental analysis. Some showed notable anticancer efficacy, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Abu‐Hashem & Aly, 2017).

Antimicrobial and Antioxidant Properties

The synthesis and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives demonstrated their potential in antimicrobial and antioxidant applications. These compounds were evaluated for their efficacy against bacteria such as Staphylococcus aureus and exhibited good antibacterial activity. Additionally, some derivatives showed potent antioxidant properties, further supporting the diverse biological activities of oxadiazole derivatives (Karanth et al., 2019).

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5S2/c1-4-9-18-14(23)11-28-17-21-20-15(27-17)10-19-16(24)12-5-7-13(8-6-12)29(25,26)22(2)3/h5-8H,4,9-11H2,1-3H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYAAIXBCNRDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(propylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2497428.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)